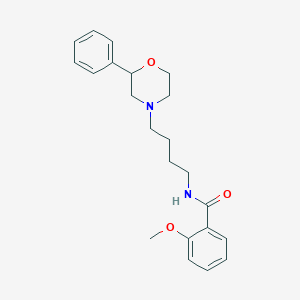
2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide" is not directly described in the provided papers. However, similar compounds with methoxy and benzamide groups have been studied for various properties and activities. For instance, paper discusses a novel benzamide derivative with methoxy groups and its molecular structure, while paper explores the synthesis and pharmacological activity of a benzamide derivative with methoxy and amino groups. These studies suggest that methoxy benzamide derivatives are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the pharmaceutical field. Paper describes the synthesis of optical isomers of a benzamide derivative, starting from commercially available trans-4-hydroxyl-L-proline, indicating the importance of stereochemistry in the biological activity of these compounds. Similarly, paper mentions the synthesis of benzamide derivatives derived from metoclopramide, highlighting the structural modifications that can lead to different pharmacological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an in-depth analysis of the molecular structure of a benzamide derivative using X-ray diffraction and DFT calculations. The study confirms the importance of geometrical parameters and electronic properties in understanding the reactivity of these molecules.
Chemical Reactions Analysis
Chemical reactions involving methoxy benzamide derivatives can lead to various products depending on the reaction conditions. Paper discusses the reactions of methoxyimino ketones with amines, leading to unsaturated carboxamides or benzoxazines. This indicates that methoxy benzamide derivatives can undergo cycloaddition and ring-opening reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Paper examines two polymorphs of a benzamide derivative, revealing differences in their thermal behavior and stability. This suggests that even small changes in the molecular structure can significantly affect the physical properties of these compounds.
Scientific Research Applications
Synthesis and Characterization
- Corrosion Inhibition: Benzamide derivatives, including those with methoxy substituents, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These compounds exhibit high inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Mishra et al., 2018).
Pharmacological Properties
- Neuroleptic Activity: Certain benzamide analogs have been explored for their neuroleptic (antipsychotic) properties, showing promise in the treatment of psychosis with fewer side effects compared to traditional medications (Iwanami et al., 1981).
Antihyperglycemic Agents
- Diabetes Mellitus Treatment: Research on benzylthiazolidine-2,4-diones derivatives, structurally related to benzamides, has led to the identification of compounds with significant antidiabetic activity, highlighting their potential as therapeutic agents for diabetes mellitus (Nomura et al., 1999).
Chemical Synthesis
- Synthetic Methodologies: Studies have demonstrated the utility of secondary β-amino benzamides in regioselective metalations, facilitating the synthesis of therapeutically important 2-methoxy-benzamides. These findings underscore the significance of benzamide derivatives in organic synthesis (Bengtsson & Hoegberg, 1989).
Antioxidant Activity
- Structural Analysis and Antioxidant Properties: Research involving benzamide derivatives has combined experimental and theoretical approaches to elucidate their molecular structures and investigate their antioxidant properties, contributing to the understanding of their potential health benefits (Demir et al., 2015).
Future Directions
properties
IUPAC Name |
2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-12-6-5-11-19(20)22(25)23-13-7-8-14-24-15-16-27-21(17-24)18-9-3-2-4-10-18/h2-6,9-12,21H,7-8,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUZIWCLHVMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)


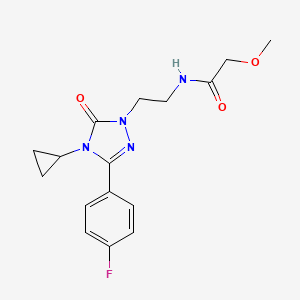
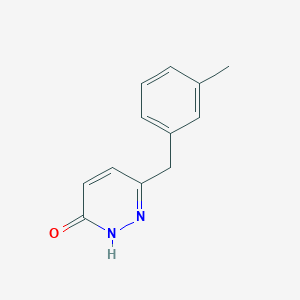
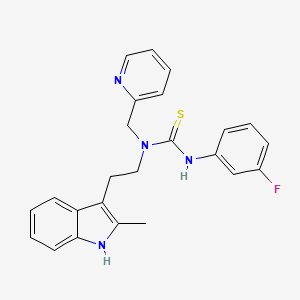
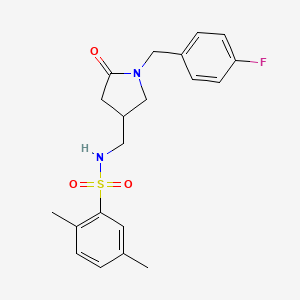

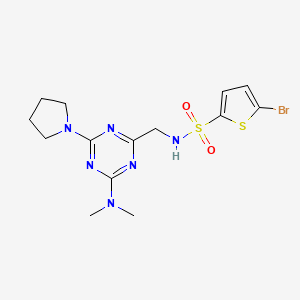

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)


